molecular formula C23H34N4O2 B6054934 4-[[3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]methyl]-1,5-dimethyl-2-phenylpyrazol-3-one

4-[[3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]methyl]-1,5-dimethyl-2-phenylpyrazol-3-one

Cat. No.: B6054934
M. Wt: 398.5 g/mol
InChI Key: RPNRJNXRSSYZDE-UHFFFAOYSA-N
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Description

4-[[3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]methyl]-1,5-dimethyl-2-phenylpyrazol-3-one is a complex organic compound that features a piperidine and pyrazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]methyl]-1,5-dimethyl-2-phenylpyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the formation of the pyrazolone ring. Key steps include:

    Formation of Piperidine Derivative: This involves the reaction of piperidine with formaldehyde and subsequent reduction to obtain the hydroxymethyl piperidine.

    Formation of Pyrazolone Ring: This involves the reaction of phenylhydrazine with ethyl acetoacetate to form the pyrazolone core.

    Coupling Reaction: The final step involves coupling the piperidine derivative with the pyrazolone core under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[[3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]methyl]-1,5-dimethyl-2-phenylpyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The pyrazolone ring can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

Scientific Research Applications

4-[[3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]methyl]-1,5-dimethyl-2-phenylpyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[[3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]methyl]-1,5-dimethyl-2-phenylpyrazol-3-one involves its interaction with specific molecular targets and pathways. The piperidine and pyrazolone moieties may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as 4-piperidinemethanol and 1-boc-4-hydroxypiperidine share structural similarities with the piperidine moiety.

    Pyrazolone Derivatives: Compounds such as phenylbutazone and metamizole share structural similarities with the pyrazolone moiety.

Uniqueness

4-[[3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]methyl]-1,5-dimethyl-2-phenylpyrazol-3-one is unique due to the combination of piperidine and pyrazolone moieties in a single molecule, which may confer unique biological and chemical properties not observed in other similar compounds.

Properties

IUPAC Name

4-[[3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]methyl]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O2/c1-18-22(23(29)27(24(18)2)20-7-4-3-5-8-20)16-25-12-6-9-21(15-25)26-13-10-19(17-28)11-14-26/h3-5,7-8,19,21,28H,6,9-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNRJNXRSSYZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CN3CCCC(C3)N4CCC(CC4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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